molecular formula C4H10ClNO2S B1376691 N-(2-chloroethyl)-N-methylmethanesulfonamide CAS No. 1310936-06-1

N-(2-chloroethyl)-N-methylmethanesulfonamide

Cat. No.: B1376691
CAS No.: 1310936-06-1
M. Wt: 171.65 g/mol
InChI Key: XGGXNNNSOVWLJO-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-N-methylmethanesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloroethyl group and a methylmethanesulfonamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-N-methylmethanesulfonamide typically involves the reaction of N-methylmethanesulfonamide with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of corresponding amines and sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Substituted amines, thiols, or ethers.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Hydrolysis: Corresponding amines and sulfonic acids.

Scientific Research Applications

N-(2-chloroethyl)-N-methylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in chemotherapy and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-N-methylmethanesulfonamide involves the alkylation of nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the formation of cross-links and adducts, disrupting normal cellular functions and leading to cytotoxic effects. The compound’s ability to form stable covalent bonds with nucleophiles makes it a potent agent in various biochemical applications.

Comparison with Similar Compounds

N-(2-chloroethyl)-N-methylmethanesulfonamide can be compared with other similar compounds, such as:

    N-(2-chloroethyl)-N-nitrosoureas: Known for their use in chemotherapy, these compounds also alkylate DNA but have different toxicity profiles and mechanisms of action.

    N-(2-chloroethyl)-N-methylamine: A simpler analog that lacks the sulfonamide group, leading to different reactivity and applications.

    N-(2-chloroethyl)-N-methylsulfonamide: Similar in structure but with variations in the sulfonamide moiety, affecting its chemical properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

N-(2-chloroethyl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO2S/c1-6(4-3-5)9(2,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGXNNNSOVWLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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